1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
The exact mass of the compound this compound is 382.17533859 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-13-4-7-15(8-5-13)25-18(22-23-24-25)12-21-19(26)20-11-14-6-9-16(27-2)17(10-14)28-3/h4-10H,11-12H2,1-3H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWHDPXQXKJCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H27N5O4
- CAS Number : 954588-79-5
- Structure : The compound consists of a urea moiety linked to a tetrazole and a dimethoxyphenyl group, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways.
Antitumor Activity
Studies have shown that compounds similar to this compound exhibit significant antitumor effects. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A431 | 23.30 ± 0.35 | Induces apoptosis via Bcl-2 inhibition |
| 2 | Jurkat | <10 | Inhibits cell proliferation through cell cycle arrest |
The presence of the tetrazole ring has been associated with enhanced cytotoxicity against various cancer cell lines due to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation .
The compound's mechanism involves several pathways:
- Apoptosis Induction : It promotes programmed cell death in cancer cells by modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It affects the G1/S transition in the cell cycle, leading to reduced proliferation rates in tumor cells.
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated:
- In vitro Studies : The compound demonstrated significant cytotoxicity against A431 and Jurkat cells, with IC50 values indicating potent activity.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : Rapid absorption was noted post-administration.
- Distribution : High tissue distribution suggests potential efficacy but raises concerns about toxicity.
Toxicity studies revealed that while the compound exhibits promising antitumor activity, careful dosage regulation is necessary to minimize adverse effects.
Preparation Methods
Tetrazole Ring Synthesis via [3+2] Cycloaddition
The 1-(4-methylphenyl)-1H-tetrazol-5-ylmethyl group is synthesized through a Huisgen-type [3+2] cycloaddition between 4-methylbenzonitrile and sodium azide. This reaction is catalyzed by ammonium chloride in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Subsequent reduction of the nitrile group using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF) yields the corresponding amine, which is alkylated with methyl iodide to form the 5-(chloromethyl)tetrazole derivative.
Urea Bond Formation
The urea linkage is constructed via reaction of 3,4-dimethoxybenzylamine with an isocyanate intermediate. Two predominant methods are employed:
Phosgene-Mediated Carbamoylation
3,4-Dimethoxybenzylamine is treated with triphosgene in dichloromethane (DCM) at 0°C to generate the corresponding isocyanate in situ. This intermediate reacts with 1-(4-methylphenyl)-1H-tetrazol-5-ylmethylamine to yield the target urea:
Carbodiimide Coupling
Alternatively, 1,1'-carbonyldiimidazole (CDI) facilitates urea formation under mild conditions. 3,4-Dimethoxybenzylamine and the tetrazole amine are sequentially added to CDI in THF, followed by stirring at room temperature for 24 hours.
Convergent Assembly
The final step involves coupling the tetrazole-methylamine (0.1 mol) with the 3,4-dimethoxybenzyl isocyanate (0.12 mol) in anhydrous DCM. The reaction is catalyzed by triethylamine (TEA) and monitored via thin-layer chromatography (TLC). Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient), yielding the title compound in 68–72% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Cycloaddition : Adding catalytic ZnCl (5 mol%) increases tetrazole regioselectivity (N1 vs. N2 substitution) from 3:1 to 9:1.
-
Urea Coupling : Using 4-dimethylaminopyridine (DMAP) as a base accelerates isocyanate-amine coupling by 40%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) reveals a single peak at 4.2 minutes, confirming >98% purity after recrystallization from ethanol.
Challenges and Mitigation Strategies
Regioselectivity in Tetrazole Formation
Unwanted N2-substituted tetrazole isomers are minimized by:
Urea Hydrolysis
Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves (4Å) and inert gas (N) atmospheres stabilize isocyanate precursors.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the cycloaddition step, achieving 85% yield with a 12-hour residence time. Environmental metrics include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 72% | 85% |
| E-Factor (kg waste/kg product) | 34 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
